molecular formula C10H12O2 B1271455 3-Propoxybenzaldehyde CAS No. 67698-61-7

3-Propoxybenzaldehyde

Cat. No. B1271455
CAS RN: 67698-61-7
M. Wt: 164.2 g/mol
InChI Key: GFFJBSXKNZDYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Combine 3-hydroxybenzaldehyde (7.50 gm; 61.4 mmol), n-propyl iodide (17.3. gm; 102 mmol), and potassium carbonate (16.90 gm; 122 mmol) in 2-butanone (100 mL) and reflux. After 17 h, allow the mixture to cool to room temperature, decant the solution and concentrate by rotary evaporation. Partition the residue between diethyl ether (150 mL) and water (150 mL), separate the layers and extract the aqueous layer with diethyl ether (2×100 mL). Combine organic layers and wash with water, 1 N NaOH, and then water, dry over MgSO4, and concentrate to give a residue. Distill the residue to give the title compound: bp: 122–125° C. (15 mm); TLC (10% Et2O/hexanes; Rf 0.35).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
102 mmol
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10](I)[CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:10]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])[CH2:11][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
102 mmol
Type
reactant
Smiles
C(CC)I
Name
Quantity
16.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decant the solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrate by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Partition the residue between diethyl ether (150 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with diethyl ether (2×100 mL)
WASH
Type
WASH
Details
Combine organic layers and wash with water, 1 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
DISTILLATION
Type
DISTILLATION
Details
Distill the residue

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CC)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.